molecular formula C12H11BrF3NO B8173902 (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B8173902
Molekulargewicht: 322.12 g/mol
InChI-Schlüssel: SPBWVLXJDQZBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

  • Bromination: : The starting material, 6-(trifluoromethyl)phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.

  • Formation of the Pyrrolidin-1-ylmethanone Group: : The brominated compound is then reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidin-1-ylmethanone group.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: : Substitution reactions can occur at the bromine atom or other positions on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of bromo-trifluoromethyl phenyl pyrrolidinones with reduced functional groups.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: : The compound can be used in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:

  • 2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

  • 2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.

Eigenschaften

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-9-5-3-4-8(12(14,15)16)10(9)11(18)17-6-1-2-7-17/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWVLXJDQZBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.